

# behavioral effects of nicotine compared to other psychostimulants like amphetamine

**Author:** BenchChem Technical Support Team. **Date:** December 2025

## Compound of Interest

Compound Name: Nicotine

Cat. No.: B100103

[Get Quote](#)

## A Comparative Behavioral Analysis of Nicotine and Amphetamine

For Researchers, Scientists, and Drug Development Professionals

This guide provides an objective comparison of the behavioral effects of nicotine and amphetamine, two psychostimulants with distinct pharmacological profiles but overlapping behavioral manifestations. The following sections detail their effects on locomotor activity, reward and reinforcement, cognitive function, and withdrawal, supported by experimental data. Detailed methodologies for key experiments are provided to facilitate replication and further research.

### Locomotor Activity

Both nicotine and amphetamine are known to increase locomotor activity, a common measure of stimulant effects in preclinical models. However, the magnitude and characteristics of this stimulation can differ.

Amphetamine generally produces a robust, dose-dependent increase in locomotor activity.<sup>[1]</sup> Nicotine also stimulates locomotor activity, though the effect can be biphasic, with lower doses increasing and higher doses potentially decreasing activity.<sup>[2]</sup> Studies directly comparing the two have shown that on a milligram-per-kilogram basis, amphetamine is a more potent locomotor stimulant than nicotine.<sup>[3]</sup>

Cross-sensitization is a key phenomenon observed between these two compounds. Prior exposure to nicotine can enhance the locomotor-stimulating effects of a subsequent amphetamine challenge, and vice-versa.[1][4] This suggests shared underlying neural mechanisms, primarily involving the mesolimbic dopamine system.

Parameter	Nicotine	Amphetamine	Reference
Dose Range (Rats, s.c.)	0.1 - 0.56 mg/kg	0.32 - 5 mg/kg	[1][5]
Effect on Locomotor Activity	Dose-dependent increase, can be biphasic	Robust, dose-dependent increase	[1][2]
Cross-Sensitization	Yes, enhances amphetamine effects	Yes, enhances nicotine effects	[1][4]
Simultaneous Administration (0.32 mg/kg each, rats)	Additive effect on locomotor activity (Total activity counts: 916 ± 39.07)	Additive effect on locomotor activity (Total activity counts: 916 ± 39.07)	[1]
Individual Administration (0.32 mg/kg, rats)	Total activity counts: 397.83 ± 65	Total activity counts: 553.33 ± 148	[1]

## Reward and Reinforcement

The rewarding properties of nicotine and amphetamine are central to their abuse potential and are often assessed using conditioned place preference (CPP) and self-administration paradigms.

Both drugs reliably produce CPP, indicating that animals associate a specific environment with the drug's rewarding effects.[6][7] However, the rewarding effect of nicotine in CPP studies can be less robust and more dependent on experimental parameters compared to amphetamine.[6][8] In self-administration studies, both nicotine and amphetamine serve as effective reinforcers, with animals readily learning to perform an action (e.g., lever press) to receive the drug.

Parameter	Nicotine	Amphetamine	Reference
Conditioned Place Preference (CPP)	Induces CPP, but can be less robust than amphetamine	Reliably induces robust CPP	<a href="#">[6]</a> <a href="#">[8]</a>
Self-Administration	Serves as a reinforcer	Serves as a potent reinforcer	<a href="#">[5]</a> <a href="#">[9]</a>
Effect on Sucrose Self-Administration	Reduced intake at higher doses that also impaired locomotor activity	Dose-dependent reduction in operant responding for sucrose	<a href="#">[9]</a>

## Cognitive Enhancement

Both nicotine and amphetamine have been investigated for their cognitive-enhancing properties. These effects are a key aspect of their therapeutic use (in the case of amphetamine for ADHD) and may contribute to their non-medical use.

Nicotine has been shown to improve aspects of attention, working memory, and fine motor skills.[\[10\]](#) These effects are thought to be mediated primarily through the activation of nicotinic acetylcholine receptors (nAChRs) in brain regions critical for cognition. Amphetamine also enhances attention and working memory, largely through its action on the dopamine and norepinephrine systems. While both can enhance cognitive performance, the specific domains and the magnitude of the effects can vary.[\[4\]](#)

Cognitive Domain	Nicotine	Amphetamine	Reference
Attention	Improvement in attentional functions	Significant improvement in attention	<a href="#">[4]</a> <a href="#">[10]</a>
Working Memory	Improvement observed in abstinent smokers	Enhancement of working memory	<a href="#">[10]</a>
Fine Motor Skills	Improvement	Not a primary reported effect for enhancement	<a href="#">[10]</a>
Primary Mechanism	nAChR activation	Increased dopamine and norepinephrine signaling	<a href="#">[10]</a> <a href="#">[11]</a>

## Withdrawal Symptoms

Cessation of chronic use of either nicotine or amphetamine leads to a withdrawal syndrome, characterized by a range of negative affective and physiological symptoms.

Nicotine withdrawal is characterized by irritability, anxiety, difficulty concentrating, depressed mood, insomnia, and increased appetite.[\[12\]](#)[\[13\]](#)[\[14\]](#) Amphetamine withdrawal shares some of these symptoms, including depression, fatigue, and increased appetite, but can also include psychomotor agitation or retardation.[\[15\]](#) While both withdrawal syndromes can be distressing and contribute to relapse, the acute physical symptoms of nicotine withdrawal are often considered less severe than those associated with withdrawal from high doses of amphetamine.

Symptom	Nicotine Withdrawal	Amphetamine Withdrawal	Reference
Mood	Irritability, anxiety, depression	Depression, anxiety, irritability	<a href="#">[12]</a> <a href="#">[13]</a> <a href="#">[15]</a>
Sleep	Insomnia	Insomnia or hypersomnia	<a href="#">[12]</a> <a href="#">[15]</a>
Cognition	Difficulty concentrating	Problems with concentration	<a href="#">[12]</a> <a href="#">[15]</a>
Appetite	Increased	Increased	<a href="#">[12]</a> <a href="#">[15]</a>
Physical Symptoms	Restlessness, headaches	Fatigue, psychomotor agitation or retardation	<a href="#">[14]</a> <a href="#">[15]</a>

## Experimental Protocols

### Locomotor Activity Measurement

Objective: To quantify the spontaneous locomotor activity of rodents following administration of nicotine or amphetamine.

Materials:

- Open field apparatus (e.g., a square or circular arena) equipped with infrared beams or a video tracking system.[\[16\]](#)[\[17\]](#)
- Test animals (e.g., rats or mice).
- Nicotine solution (doses typically ranging from 0.1-1.0 mg/kg).
- Amphetamine solution (doses typically ranging from 0.5-5.0 mg/kg).
- Saline solution (vehicle control).
- Syringes for subcutaneous or intraperitoneal injections.

Procedure:

- **Habituation:** Acclimate the animals to the testing room for at least 30-60 minutes before the experiment.<sup>[16]</sup> To reduce novelty-induced hyperactivity, animals can be habituated to the open field apparatus for a set period (e.g., 30 minutes) on one or more days prior to testing.
- **Drug Administration:** Administer the assigned treatment (nicotine, amphetamine, or saline) via the chosen route of injection (e.g., subcutaneous).
- **Testing:** Immediately after injection, place the animal in the center of the open field apparatus.
- **Data Collection:** Record locomotor activity for a predetermined duration (e.g., 60-90 minutes).<sup>[1]</sup> Key parameters to measure include total distance traveled, horizontal activity, and vertical activity (rearing).
- **Data Analysis:** Analyze the data using appropriate statistical methods (e.g., ANOVA) to compare the effects of the different treatments on locomotor activity.

## Conditioned Place Preference (CPP)

**Objective:** To assess the rewarding properties of nicotine and amphetamine by measuring the animal's preference for an environment previously paired with the drug.

**Materials:**

- Conditioned place preference apparatus (typically a two- or three-compartment box with distinct visual and tactile cues in each compartment).<sup>[18][19][20]</sup>
- Test animals (e.g., rats or mice).
- Nicotine solution.
- Amphetamine solution.
- Saline solution.
- Syringes for injection.

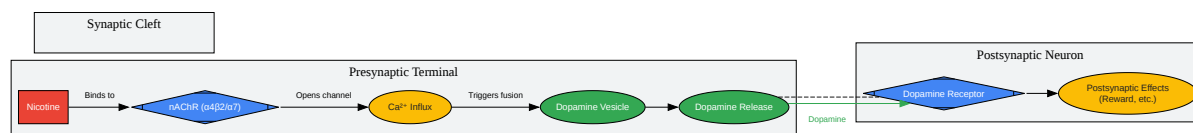
**Procedure:**

- Pre-Conditioning (Baseline Preference): On the first day, place the animal in the central compartment (if applicable) and allow it to freely explore all compartments for a set period (e.g., 15 minutes).[\[18\]](#)[\[19\]](#) Record the time spent in each compartment to determine any initial preference.
- Conditioning: This phase typically occurs over several days.
  - Drug Pairing: On drug conditioning days, administer the drug (nicotine or amphetamine) and confine the animal to one of the compartments for a set duration (e.g., 30 minutes). [\[18\]](#)
  - Vehicle Pairing: On alternate days, administer saline and confine the animal to the other compartment for the same duration. The assignment of the drug-paired compartment can be counterbalanced across animals.
- Post-Conditioning (Test): After the conditioning phase, place the animal back in the central compartment (or in the apparatus with free access to all compartments) in a drug-free state. [\[18\]](#)[\[19\]](#) Record the time spent in each compartment for a set period (e.g., 15 minutes).
- Data Analysis: A significant increase in the time spent in the drug-paired compartment during the test phase compared to the pre-conditioning phase indicates a conditioned place preference.

## Signaling Pathways

The behavioral effects of nicotine and amphetamine are mediated by their distinct interactions with neurotransmitter systems in the brain.

**Nicotine Signaling Pathway:** Nicotine primarily acts as an agonist at nicotinic acetylcholine receptors (nAChRs).[\[21\]](#)[\[22\]](#) Activation of these ionotropic receptors, particularly the  $\alpha 4\beta 2$  and  $\alpha 7$  subtypes in the brain, leads to the influx of cations ( $\text{Na}^+$  and  $\text{Ca}^{2+}$ ), causing neuronal depolarization. This depolarization, especially in dopamine neurons of the ventral tegmental area (VTA), triggers the release of dopamine in the nucleus accumbens, a key event in reward signaling.



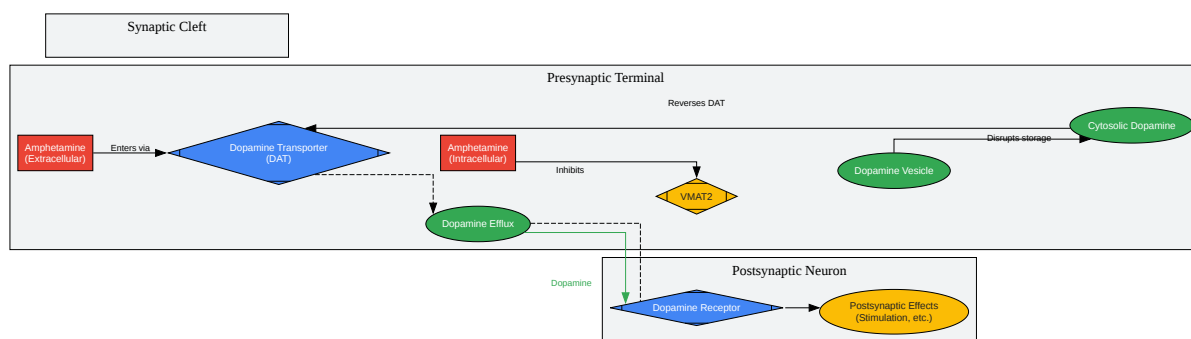
[Click to download full resolution via product page](#)

Nicotine's primary mechanism of action.

**Amphetamine Signaling Pathway:** Amphetamine's primary mechanism of action is to increase extracellular dopamine levels by targeting the dopamine transporter (DAT).<sup>[11][23]</sup>

Amphetamine is a substrate for DAT and is transported into the presynaptic terminal. Inside the neuron, it disrupts the vesicular storage of dopamine, leading to an increase in cytosolic dopamine. Amphetamine then causes the reversal of DAT function, resulting in the non-vesicular release of dopamine into the synaptic cleft.<sup>[24][25]</sup>



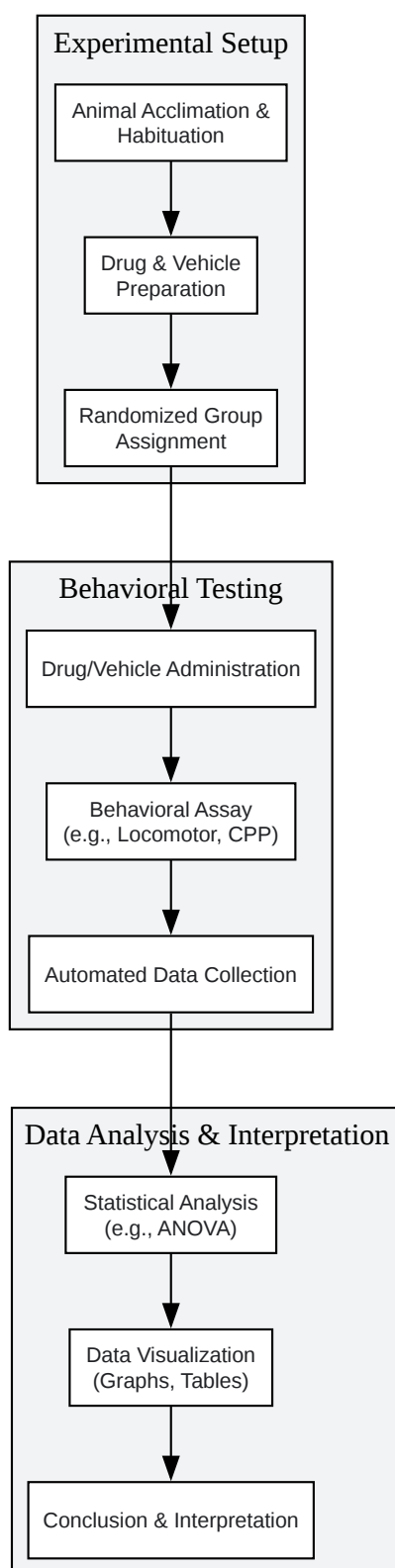


[Click to download full resolution via product page](#)

Amphetamine's mechanism of increasing synaptic dopamine.

## Experimental Workflow

A general workflow for comparing the behavioral effects of nicotine and amphetamine in a preclinical setting is outlined below.



[Click to download full resolution via product page](#)

A typical workflow for behavioral pharmacology studies.

**Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: [info@benchchem.com](mailto:info@benchchem.com) or [Request Quote Online](#).

## References

- 1. Nicotine and amphetamine acutely cross-potentiate their behavioral and neurochemical responses in female Holtzman rats - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Unusual Effects of Nicotine as a Psychostimulant on Ambulatory Activity in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Differential effects of nicotine and amphetamine on locomotor activity and maze exploration in two rat lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. The co-use of nicotine and prescription psychostimulants: A review of their behavioral and neuropharmacological interactions - PMC [pmc.ncbi.nlm.nih.gov]
- 5. biorxiv.org [biorxiv.org]
- 6. [Rewarding property of nicotine and methamphetamine tested by conditioned place preference in rats: effect of chronic nicotine pretreatment] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Alterations of Amphetamine Reward by Prior Nicotine and Alcohol Treatment: The Role of Age and Dopamine - PMC [pmc.ncbi.nlm.nih.gov]
- 8. [Rewarding property of nicotine and methamphetamine tested by conditioned place preference in rats: effect of chronic nicotine pretreatment]. | Semantic Scholar [semanticscholar.org]
- 9. Amphetamine and Nicotine Reduce Sucrose Self-Administration Independent of Sex - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. Cognitive Effects of Nicotine: Recent Progress - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Amphetamine activates Rho GTPase signaling to mediate dopamine transporter internalization and acute behavioral effects of amphetamine - PMC [pmc.ncbi.nlm.nih.gov]
- 12. my.clevelandclinic.org [my.clevelandclinic.org]
- 13. Withdrawal Syndromes - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 14. Nicotine Withdrawal and Vaping | Smokefree [smokefree.gov]
- 15. americanaddictioncenters.org [americanaddictioncenters.org]

- 16. [iacuc.ucsf.edu](http://iacuc.ucsf.edu) [[iacuc.ucsf.edu](http://iacuc.ucsf.edu)]
- 17. What is the Locomotor Activity Test? [[sandiegoinstruments.com](http://sandiegoinstruments.com)]
- 18. [bio-protocol.org](http://bio-protocol.org) [[bio-protocol.org](http://bio-protocol.org)]
- 19. Reinstatement of Drug-seeking in Mice Using the Conditioned Place Preference Paradigm - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- 20. Conditioned Place Preference - Methods of Behavior Analysis in Neuroscience - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 21. Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 22. Nicotinic Acetylcholine Receptor Signaling: Roles in Neuroprotection - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection - NCBI Bookshelf [[ncbi.nlm.nih.gov](http://ncbi.nlm.nih.gov)]
- 23. [pnas.org](http://pnas.org) [[pnas.org](http://pnas.org)]
- 24. [pnas.org](http://pnas.org) [[pnas.org](http://pnas.org)]
- 25. A closer look at amphetamine induced reverse transport and trafficking of the dopamine and norepinephrine transporters - PMC [[pmc.ncbi.nlm.nih.gov](http://pmc.ncbi.nlm.nih.gov)]
- To cite this document: BenchChem. [behavioral effects of nicotine compared to other psychostimulants like amphetamine]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b100103#behavioral-effects-of-nicotine-compared-to-other-psychostimulants-like-amphetamine>]

---

### Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:** The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

**Need Industrial/Bulk Grade?** [Request Custom Synthesis Quote](#)

# BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

## Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: [info@benchchem.com](mailto:info@benchchem.com)